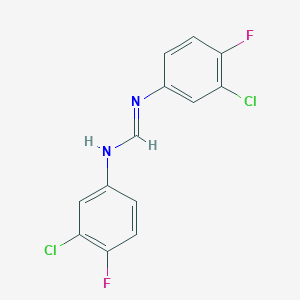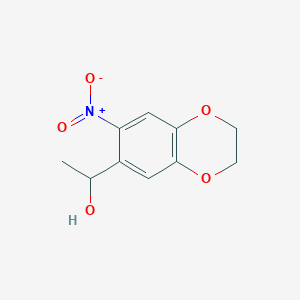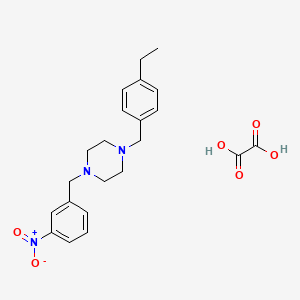![molecular formula C15H18ClN5O B3943808 1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B3943808.png)
1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine
描述
1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a tetrazole-based compound that has been synthesized through a specific method and has demonstrated a wide range of biochemical and physiological effects.
作用机制
CTAP acts as a selective antagonist for the KOR, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous system. KOR activation has been associated with various physiological and behavioral responses, including pain modulation, stress responses, and addiction. CTAP blocks the effects of KOR activation by binding to the receptor and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
CTAP has been shown to have a wide range of biochemical and physiological effects. In the field of neuroscience, CTAP has been shown to block the effects of KOR activation, leading to potential therapeutic applications for addiction, depression, and anxiety. CTAP has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory disorders.
In cancer research, CTAP has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. CTAP has also been shown to have anti-angiogenic effects, which may prevent the growth of new blood vessels that are necessary for tumor growth.
实验室实验的优点和局限性
CTAP has several advantages for lab experiments, including its high purity and specificity for the KOR. However, CTAP has some limitations, including its relatively high cost and limited availability. Additionally, CTAP has not been extensively studied in vivo, which may limit its potential applications in certain fields.
未来方向
There are several future directions for CTAP research. In the field of neuroscience, further studies are needed to determine the potential therapeutic applications of CTAP for addiction, depression, and anxiety. Additionally, studies are needed to determine the effects of CTAP on other signaling pathways that may be involved in these disorders.
In cancer research, further studies are needed to determine the potential applications of CTAP as an anti-cancer agent. Additionally, studies are needed to determine the effects of CTAP on other signaling pathways that may be involved in cancer cell proliferation and survival.
Conclusion:
CTAP is a tetrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP has been synthesized through a specific method and has demonstrated a wide range of biochemical and physiological effects. Further studies are needed to determine the potential therapeutic applications of CTAP for various disorders and the effects of CTAP on other signaling pathways.
科学研究应用
CTAP has been extensively studied for its potential applications in various fields. In the field of neuroscience, CTAP has been used as a selective antagonist for the kappa opioid receptor (KOR). This receptor has been implicated in various neurological disorders, including addiction, depression, and anxiety. CTAP has been shown to block the effects of KOR activation, leading to potential therapeutic applications for these disorders.
In addition to its neurological applications, CTAP has also been studied for its potential use in cancer research. CTAP has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This has led to potential applications for CTAP as an anti-cancer agent.
属性
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-11-5-4-8-20(9-11)14(22)10-21-18-15(17-19-21)12-6-2-3-7-13(12)16/h2-3,6-7,11H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYJYWWLRJOXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B3943777.png)
![2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide](/img/structure/B3943785.png)

![3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)

![N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B3943810.png)

![4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3943820.png)

